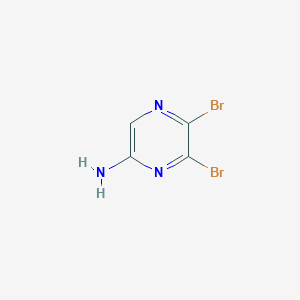

5,6-Dibromopyrazin-2-amine

説明

Structure

3D Structure

特性

IUPAC Name |

5,6-dibromopyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2N3/c5-3-4(6)9-2(7)1-8-3/h1H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDKGBPPJCMUGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630304 | |

| Record name | 5,6-Dibromopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353100-86-3 | |

| Record name | 2-Pyrazinamine, 5,6-dibromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353100-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dibromopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Versatile Building Block: A Technical Guide to 3,5-Dibromopyrazin-2-amine

Abstract

This technical guide provides an in-depth analysis of the chemical properties, synthesis, and reactivity of 3,5-dibromopyrazin-2-amine (CAS No. 24241-18-7). This highly functionalized pyrazine derivative serves as a pivotal intermediate in the synthesis of a diverse array of complex molecules, particularly in the realms of medicinal chemistry and materials science. This document offers researchers, chemists, and drug development professionals a comprehensive resource, detailing its spectroscopic signature, validated synthetic protocols, and its strategic application in advanced chemical transformations, including regioselective cross-coupling reactions.

Introduction and Nomenclature

3,5-Dibromopyrazin-2-amine is a halogenated heterocyclic compound that has garnered significant attention as a versatile building block in organic synthesis. Its structure, featuring a pyrazine core with two bromine atoms and an amino group, offers multiple reaction sites for diversification. This unique arrangement of functional groups allows for sequential and site-selective modifications, making it an invaluable precursor for constructing complex molecular architectures, including those found in bioluminescent probes, kinase inhibitors, and advanced polymers.[1][2]

It is important to address a common point of ambiguity in its naming. While the user may search for 5,6-Dibromopyrazin-2-amine , the correct IUPAC nomenclature is 3,5-dibromopyrazin-2-amine . Both names refer to the same molecule, and this guide will use the IUPAC-preferred name.

Molecular Structure

The foundational structure provides three key points for chemical modification: the nucleophilic amino group and two electrophilic carbon-bromine bonds at distinct positions on the pyrazine ring.

Caption: Structure of 3,5-dibromopyrazin-2-amine.

Physicochemical and Spectroscopic Properties

The compound is typically a white to light yellow or brown crystalline powder.[2][3] Its key properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 24241-18-7 | [4][5] |

| Molecular Formula | C₄H₃Br₂N₃ | [4][6] |

| Molecular Weight | 252.89 g/mol | [4][6] |

| IUPAC Name | 3,5-dibromopyrazin-2-amine | [4] |

| Melting Point | 114-117 °C | [2][7] |

| Appearance | White to yellow/brown powder/crystal | [2][3] |

| Solubility | Soluble in Methanol | [2][3] |

| pKa | 0.81 ± 0.10 (Predicted) | [3] |

| XLogP3 | 1.5 | [4] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of 3,5-dibromopyrazin-2-amine. While raw spectral data is often found within supplier documentation, the characteristic signatures are summarized here.

| Technique | Data Availability and Key Features | Source(s) |

| ¹H NMR | Data available. Expect a singlet for the lone aromatic proton (C6-H) and a broad singlet for the amine (-NH₂) protons. | [4][8] |

| ¹³C NMR | Data available. Expect four distinct signals for the pyrazine ring carbons. | [4][8] |

| Mass Spec. | GC-MS data available. The molecular ion peak cluster will show a characteristic isotopic pattern for two bromine atoms (m/z ~251, 253, 255). | [4] |

| IR Spectroscopy | ATR-IR data available. Expect characteristic peaks for N-H stretching (amine), C=N and C=C stretching (aromatic ring), and C-Br stretching. | [4] |

Synthesis Protocols

The most common and reliable synthesis of 3,5-dibromopyrazin-2-amine involves the direct bromination of commercially available 2-aminopyrazine. The choice of brominating agent and control of reaction conditions are crucial for achieving high yield and purity.

Protocol 1: Bromination using Br₂ in Acetic Acid

This protocol is a robust method for producing the target compound with good yield. The mechanism involves electrophilic aromatic substitution, where the pyrazine ring is activated by the amino group. Cooling is essential during the bromine addition to prevent runaway reactions and the formation of over-brominated byproducts.[2]

Caption: Workflow for the synthesis of 3,5-dibromopyrazin-2-amine.

Step-by-Step Methodology:

-

Dissolution: In a suitable reaction flask, add 2-aminopyrazine (1.0 eq) to glacial acetic acid and heat gently on a steam bath until fully dissolved.[2]

-

Buffering and Cooling: Add sodium acetate trihydrate (~2.4 eq) to the solution with stirring. Cool the mixture in an ice-salt bath to -5 °C.[2]

-

Bromination: Slowly add liquid bromine (~2.0 eq) dropwise over several hours, ensuring the temperature remains below 0 °C. Causality Note: This slow addition is critical to control the exothermic reaction and maximize selectivity for the desired dibrominated product.

-

Reaction: After the addition is complete, continue stirring the mixture in the ice bath for 2 hours, then allow it to warm to room temperature and stir for an additional 24 hours.[2]

-

Work-up: Pour the reaction mixture into ice. Carefully neutralize the solution to pH 8 using concentrated aqueous ammonia. This will precipitate the crude product.[2]

-

Purification: Collect the crude solid by filtration. Recrystallize the product from methanol, using activated charcoal to remove colored impurities, to yield pure 3,5-dibromopyrazin-2-amine as colorless needles. A typical yield is around 66%.[2]

Reactivity and Chemical Transformations

The synthetic utility of 3,5-dibromopyrazin-2-amine stems from the differential reactivity of its functional groups. The two bromine atoms can be selectively addressed using modern cross-coupling methodologies, making it a powerful scaffold for building molecular complexity.

Regioselective Cross-Coupling Reactions

A key challenge and opportunity when working with this molecule is achieving regioselectivity. The bromine at the C3 position (adjacent to the amino group) and the bromine at the C5 position exhibit different electronic and steric environments.

-

Negishi Coupling for C3-Functionalization: Experimental evidence shows that the C3-bromo position is more reactive towards certain cross-coupling reactions. Specifically, a Negishi cross-coupling using an organozinc reagent can selectively functionalize the C3 position, leaving the C5-bromo intact for subsequent reactions. This selectivity is crucial for multi-step syntheses.[9][10]

-

Suzuki-Miyaura Coupling for C5-Functionalization: After the C3 position has been modified, the remaining C5-bromo is readily available for Suzuki-Miyaura cross-coupling with a wide range of boronic acids.[10][11] This two-step, regioselective approach allows for the controlled introduction of two different substituents onto the pyrazine core.

Sources

- 1. Experiment 14: Suzuki Coupling – Department of Chemistry – UW–Madison [chem.wisc.edu]

- 2. 2-Amino-3,5-dibromopyrazine | 24241-18-7 [chemicalbook.com]

- 3. Cas 24241-18-7,2-Amino-3,5-dibromopyrazine | lookchem [lookchem.com]

- 4. 2-Amino-3,5-dibromopyrazine | C4H3Br2N3 | CID 620004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 3,5-Dibromopyrazin-2-amine | 24241-18-7 | FD74817 [biosynth.com]

- 7. 2-氨基-3,5-二溴吡嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Crystallography Open Database: Search results [qiserver.ugr.es]

- 9. researchgate.net [researchgate.net]

- 10. C-Series Coelenterazine-Driven Bioluminescence Signature Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemistry.illinois.edu [chemistry.illinois.edu]

An In-depth Technical Guide to 5,6-Dibromopyrazin-2-amine (CAS No. 1353100-86-3): A Key Building Block in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of therapeutic modalities, targeted protein degradation (TPD) has emerged as a powerful strategy to address diseases driven by aberrant protein function. At the heart of this approach lies the design of novel chemical entities capable of hijacking the cell's natural protein disposal machinery. 5,6-Dibromopyrazin-2-amine, identified by CAS number 1353100-86-3, has garnered significant interest as a pivotal building block in the synthesis of proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of the characterization, synthesis, and strategic application of this versatile chemical scaffold in the development of next-generation protein degraders.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of 5,6-Dibromopyrazin-2-amine is fundamental to its effective utilization in medicinal chemistry.

| Property | Value | Source |

| CAS Number | 1353100-86-3 | N/A |

| Molecular Formula | C₄H₃Br₂N₃ | N/A |

| Molecular Weight | 252.90 g/mol | N/A |

| Appearance | Typically a solid | N/A |

| Purity | ≥98% (commercially available) | N/A |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C | N/A |

Synthesis and Purification

The synthesis of 5,6-Dibromopyrazin-2-amine is a critical step in its application. While multiple synthetic routes to dibrominated aminopyrazines exist, a common and effective starting point is the direct halogenation of 2-aminopyrazine.

Conceptual Synthetic Workflow

Introduction: The Significance of the Pyrazine Scaffold

An In-Depth Technical Guide to 5,6-Dibromopyrazin-2-amine: Structure, Synthesis, and Application

Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 4, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a privileged scaffold in drug discovery. Pyrazine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4] Marketed drugs such as the anti-tuberculosis agent Pyrazinamide and the proteasome inhibitor Bortezomib for multiple myeloma underscore the therapeutic importance of this heterocycle.[1][2][4]

Within this critical class of compounds, 5,6-Dibromopyrazin-2-amine emerges as a highly versatile and valuable building block. Its strategically placed functional groups—an amine for derivatization and two bromine atoms for cross-coupling reactions—provide medicinal chemists with a powerful tool for constructing complex molecular architectures and exploring structure-activity relationships (SAR). This guide offers a detailed examination of the molecular structure, properties, synthesis, and characterization of 5,6-Dibromopyrazin-2-amine for researchers and drug development professionals.

Part 1: Molecular Structure and Physicochemical Properties

The fundamental characteristics of 5,6-Dibromopyrazin-2-amine dictate its reactivity and handling. The presence of two electron-withdrawing bromine atoms and an electron-donating amine group on the pyrazine ring creates a unique electronic landscape, influencing its role in chemical synthesis.

IUPAC Name: 5,6-Dibromopyrazin-2-amine CAS Number: 1353100-86-3[5] Synonyms: 2-Amino-5,6-dibromopyrazine

Caption: 2D Molecular Structure of 5,6-Dibromopyrazin-2-amine.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₄H₃Br₂N₃ | [5][6] |

| Molecular Weight | 252.89 g/mol | [5][6] |

| Appearance | Yellow to brown powder | [7] |

| Melting Point | 114-117 °C | [7][8] |

| Boiling Point | 321.9 ± 37.0 °C (Predicted) | [6] |

| Density | 2.287 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | -0.67 ± 0.10 (Predicted) | [6] |

| Storage Conditions | 2–8 °C, under inert atmosphere | [5][6] |

Part 2: Synthesis and Mechanistic Rationale

The synthesis of halogenated pyrazines is a critical process for providing key intermediates for drug discovery programs.[9] A common and effective method for preparing 5,6-Dibromopyrazin-2-amine involves the direct bromination of a pyrazin-2-amine precursor.

Workflow for the Synthesis of 5,6-Dibromopyrazin-2-amine

Caption: General workflow for the synthesis of 5,6-Dibromopyrazin-2-amine.

Detailed Experimental Protocol

This protocol is a representative method based on established halogenation chemistry of pyrazine rings.[9]

-

Reaction Setup: In a well-ventilated chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel.

-

Dissolution: Charge the flask with pyrazin-2-amine (1.0 eq) and dissolve it in glacial acetic acid.

-

Bromination: Add a solution of bromine (2.2 eq) in acetic acid to the dropping funnel. Add the bromine solution dropwise to the stirred pyrazin-2-amine solution. Maintain the temperature below 30°C using an ice bath, as the reaction is exothermic.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the starting material is consumed, carefully pour the reaction mixture into an ice-cold aqueous solution of sodium thiosulfate to quench the excess bromine.

-

Workup: Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield the final product.

Causality Behind Experimental Choices:

-

Reagent Choice: Bromine in acetic acid is a classic and effective electrophilic brominating agent for electron-rich aromatic systems. The amine group on the pyrazine ring activates it towards electrophilic substitution.

-

Stoichiometry: A slight excess of bromine (2.2 equivalents) is used to ensure the complete dibromination of the pyrazine ring at the electron-rich 5 and 6 positions.

-

Temperature Control: The initial dropwise addition at low temperature is crucial to control the exothermic nature of the reaction and prevent potential side reactions or runaway conditions.

-

Quenching: Sodium thiosulfate is a reducing agent that safely neutralizes any unreacted bromine, preventing its release and ensuring a safe workup.

Part 3: Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount. The molecular structure of 5,6-Dibromopyrazin-2-amine can be elucidated using a combination of standard spectroscopic techniques.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be simple. A singlet should appear in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the single proton at the C3 position of the pyrazine ring. The two protons of the amine group (-NH₂) will likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

-

¹³C NMR: The spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule, confirming the molecular symmetry. The chemical shifts will be influenced by the attached heteroatoms (N, Br, NH₂).

Mass Spectrometry (MS) Mass spectrometry is particularly informative for halogenated compounds.

-

Isotopic Pattern: A key confirmatory feature is the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), a compound with two bromine atoms will exhibit a characteristic triplet pattern for the molecular ion [M]+, [M+2]+, and [M+4]+ peaks, with a relative intensity ratio of approximately 1:2:1. For 5,6-Dibromopyrazin-2-amine (C₄H₃Br₂N₃), the expected molecular ion peaks would be around m/z 251, 253, and 255.

Part 4: Applications in Drug Discovery and Development

5,6-Dibromopyrazin-2-amine is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate.[1] Its utility lies in its capacity as a scaffold for building more complex molecules with therapeutic potential.

-

Platform for Cross-Coupling Reactions: The two bromine atoms serve as versatile handles for introducing molecular diversity. They readily participate in palladium-catalyzed cross-coupling reactions such as:

-

Suzuki Coupling: To form new carbon-carbon bonds with boronic acids, attaching various aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, introducing a wide range of amine functionalities. This allows for the rapid synthesis of libraries of compounds, which is essential for optimizing lead compounds in drug discovery.[11][12]

-

-

Derivatization of the Amine Group: The primary amine at the C2 position can be easily acylated, alkylated, or used in condensation reactions to further modify the molecule. This provides another vector for exploring the chemical space around the pyrazine core.

-

Kinase Inhibitor Synthesis: The pyrazine scaffold is a common feature in many kinase inhibitors. 5,6-Dibromopyrazin-2-amine provides a robust starting point for developing inhibitors that target specific kinases implicated in diseases like cancer.[11][13] The ability to functionalize all three positions (2, 5, and 6) allows chemists to fine-tune the molecule's interaction with the ATP-binding pocket of a target kinase.

Part 5: Safety, Handling, and Storage

As a laboratory chemical, proper handling of 5,6-Dibromopyrazin-2-amine is essential to ensure safety.

-

Hazard Identification: The compound is classified as harmful if swallowed and causes skin and eye irritation.[14]

-

Handling Precautions: Use only under a chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.[14]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14] It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to maintain stability.[5][6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[14]

References

- BenchChem. (n.d.). Spectroscopic analysis and comparison of pyrazine-2-carbonitrile derivatives.

- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Amino-3,5-dibromopyrazine.

- Ihsanawati, A., Alni, A., Setyowati, W. A. E., & Syah, Y. M. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.

- ChemBK. (n.d.). 5,6-dibroMopyrazin-2-aMine.

- Bendola Publishing. (n.d.). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives.

- Fisher Scientific. (2024). Safety Data Sheet: 2,6-Dibromopyrazine.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

- BLD Pharm. (n.d.). 5,6-Dibromopyrazin-2-amine.

- The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. (n.d.).

- MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.

- Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives.

- Zhou, S., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1183–1186.

- ResearchGate. (n.d.). Synthetic route of pyrazinamide derivatives.

- ChemicalBook. (n.d.). 3,6-dibromopyrazin-2-amine synthesis.

- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (2025).

- PubChem. (n.d.). 2-Amino-3,5-dibromopyrazine.

- BenchChem. (n.d.). Synthesis routes of 2-Amino-3,5-dibromopyrazine.

- Sigma-Aldrich. (n.d.). 2-Amino-3,5-dibromopyrazine 97%.

- BLD Pharm. (n.d.). 2-Amino-3,5-dibromopyrazine.

- Vulcanchem. (n.d.). 5,6-Dibromo-3-iodopyrazin-2-amine.

- ChemScene. (n.d.). Amino-3,5-dibromopyrazine.

- Biosynth. (n.d.). 3,5-Dibromopyrazin-2-amine.

- Sigma-Aldrich. (n.d.). 2-Amino-3,5-dibromopyrazine 97%.

- ChemicalBook. (2025). 2-Amino-3,5-dibromopyrazine.

- BenchChem. (n.d.). Application of 2-Amino-5-bromopyridine-d3 in Drug Discovery and Development.

- Elsevier. (2012). Direct detection of aromatic amines and observation of intermediates of Schiff-base reactions by reactive desorption electrospray ionization mass.

- National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.

- ChemicalBook. (n.d.). 2-Amino-6-bromopyridine(19798-81-3) 1H NMR spectrum.

- ChemicalBook. (n.d.). 5-Amino-2-bromopyridine(13534-97-9) 1H NMR spectrum.

- Key Organics. (n.d.). 2-Amino-3,5-dibromopyrazine.

- PubMed. (n.d.). Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents.

-

National Institutes of Health. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[6][15]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. Retrieved from

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1353100-86-3|5,6-Dibromopyrazin-2-amine|BLD Pharm [bldpharm.com]

- 6. chembk.com [chembk.com]

- 7. 2-Amino-3,5-dibromopyrazine | 24241-18-7 [chemicalbook.com]

- 8. 2-アミノ-3,5-ジブロモピラジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 5,6-Dibromo-3-iodopyrazin-2-amine () for sale [vulcanchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. bendola.com [bendola.com]

Spectroscopic Data of 2-Amino-3,5-dibromopyrazine: A Technical Guide

Introduction

2-Amino-3,5-dibromopyrazine (CAS 24241-18-7) is a halogenated heterocyclic amine of significant interest in medicinal chemistry and materials science.[1][2] Its utility as a building block in the synthesis of novel compounds, including kinase inhibitors and conjugated polymers for neurotoxin detection, necessitates a thorough understanding of its structural and electronic properties.[1][2] This technical guide provides a comprehensive analysis of the spectroscopic data of 2-amino-3,5-dibromopyrazine, offering insights into the principles of data acquisition and interpretation for researchers, scientists, and drug development professionals.

It is important to note that while the topic specifies "5,6-Dibromopyrazin-2-amine," the overwhelmingly available scientific literature and chemical databases identify the compound with CAS number 24241-18-7 as 2-Amino-3,5-dibromopyrazine .[3][4] This guide will proceed with the characterization of the latter, which is the scientifically validated structure.

Molecular Structure and Key Features

The foundational step in interpreting any spectroscopic data is a clear understanding of the molecule's structure. 2-Amino-3,5-dibromopyrazine possesses a pyrazine ring, an aromatic six-membered heterocycle with two nitrogen atoms at positions 1 and 4. The ring is substituted with a primary amine group at position 2 and two bromine atoms at positions 3 and 5.

Figure 1: Molecular Structure of 2-Amino-3,5-dibromopyrazine.

This structure presents several key features that will manifest in its spectra:

-

An aromatic proton on the pyrazine ring.

-

Protons of the primary amine group.

-

A highly substituted and electron-deficient aromatic ring due to the two nitrogen atoms and two bromine atoms.

-

The presence of two bromine atoms, which have characteristic isotopic distributions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-amino-3,5-dibromopyrazine, both ¹H and ¹³C NMR provide critical structural information.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra for a solid sample like 2-amino-3,5-dibromopyrazine is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as those on the amine group.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

¹H NMR Data and Interpretation

The ¹H NMR spectrum of 2-amino-3,5-dibromopyrazine is expected to be relatively simple, with two main signals.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 | Singlet | 1H | Aromatic H on pyrazine ring (H-6) |

| ~5.0 - 6.0 | Broad Singlet | 2H | -NH₂ |

Expertise & Experience:

-

Aromatic Proton (H-6): The single aromatic proton is located at a downfield chemical shift (~8.0 ppm). This is a direct consequence of the deshielding effect of the two electronegative nitrogen atoms in the pyrazine ring and the two electron-withdrawing bromine atoms. Its multiplicity is a singlet as there are no adjacent protons to couple with.

-

Amine Protons (-NH₂): The protons of the primary amine group typically appear as a broad singlet. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with trace amounts of water in the solvent. The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature.

¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~150 - 160 | C-2 (bearing the -NH₂) |

| ~140 - 150 | C-6 |

| ~120 - 130 | C-3 and C-5 (bearing the Br atoms) |

Expertise & Experience:

-

Carbon attached to Amine (C-2): This carbon is expected to be the most downfield-shifted among the pyrazine ring carbons due to the direct attachment of the electronegative nitrogen atom of the amine group.

-

Aromatic CH (C-6): The carbon bearing the single proton will have a distinct chemical shift in the aromatic region.

-

Carbons attached to Bromine (C-3 and C-5): The "heavy atom effect" of bromine typically shields the attached carbon, causing its signal to appear more upfield compared to other aromatic carbons. Due to the symmetry of the substitution pattern, these two carbons may have very similar or identical chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

For a solid sample, Attenuated Total Reflectance (ATR) is a common and convenient method:

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

IR Data and Interpretation

The IR spectrum of 2-amino-3,5-dibromopyrazine will be characterized by vibrations of the amine group and the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3400 - 3250 | Medium, Sharp | N-H symmetric and asymmetric stretching |

| 1650 - 1580 | Medium to Strong | N-H bending (scissoring) |

| ~1550 - 1450 | Medium to Strong | C=C and C=N stretching (aromatic ring) |

| 1335 - 1250 | Strong | C-N stretching (aromatic amine) |

| Below 800 | Medium to Strong | C-Br stretching |

Expertise & Experience:

-

N-H Stretching: As a primary amine, 2-amino-3,5-dibromopyrazine will exhibit two distinct N-H stretching bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes.[5][6] This two-band pattern is a hallmark of a primary amine.[7]

-

N-H Bending: The scissoring vibration of the -NH₂ group gives rise to a band in the 1650-1580 cm⁻¹ region.[5][6]

-

Aromatic Ring Vibrations: The pyrazine ring will have characteristic C=C and C=N stretching vibrations in the fingerprint region.

-

C-N Stretching: The stretching vibration of the bond between the aromatic ring and the amine nitrogen is expected to be a strong band in the 1335-1250 cm⁻¹ range, which is typical for aromatic amines.[5][6]

-

C-Br Stretching: The vibrations of the carbon-bromine bonds will appear at lower wavenumbers, typically below 800 cm⁻¹.

References

- 1. 2-Amino-3,5-dibromopyrazine | 24241-18-7 [chemicalbook.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. 2-Amino-3,5-dibromopyrazine | C4H3Br2N3 | CID 620004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 24241-18-7|2-Amino-3,5-dibromopyrazine|BLD Pharm [bldpharm.com]

- 5. wikieducator.org [wikieducator.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. fiveable.me [fiveable.me]

Solubility and stability of 5,6-Dibromopyrazin-2-amine

An In-Depth Technical Guide to the Solubility and Stability of 5,6-Dibromopyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the essential physicochemical properties of 5,6-Dibromopyrazin-2-amine, focusing on its solubility and stability. As a crucial starting material and intermediate in medicinal chemistry, a thorough understanding of these characteristics is paramount for successful drug discovery and development, ensuring robust process design, formulation, and analytical method development.

Introduction to 5,6-Dibromopyrazin-2-amine

5,6-Dibromopyrazin-2-amine is a halogenated heterocyclic amine. Its structure, featuring a pyrazine core with two bromine substituents and an amine group, makes it a versatile building block in the synthesis of complex molecules with potential therapeutic applications. The precise placement of these functional groups dictates its reactivity, intermolecular interactions, and, consequently, its solubility and stability profile.

Chemical Structure and Properties:

-

Molecular Formula: C₄H₃Br₂N₃[1]

-

Molecular Weight: 252.89 g/mol [2]

-

CAS Number: 1353100-86-3[1]

-

Appearance: Typically an off-white to yellow solid.[3]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability and processability. The following sections detail the solubility of a closely related isomer, 3,5-Dibromopyrazin-2-amine, which provides a valuable reference point for researchers. It is imperative to experimentally determine the specific solubility of the 5,6-isomer for any application.

Aqueous and Organic Solvent Solubility

Table 1: Solubility Data for 3,5-Dibromopyrazin-2-amine

| Solvent/System | Solubility | Observations |

|---|---|---|

| DMSO | ≥ 100 mg/mL (395.43 mM) | Use of newly opened, non-hygroscopic DMSO is recommended for optimal dissolution.[3] |

| 10% DMSO / 90% Corn Oil | ≥ 5 mg/mL (19.77 mM) | Forms a clear solution; saturation point is unknown.[3] |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (19.77 mM) | Cyclodextrin formulation enhances aqueous solubility, resulting in a clear solution.[3] |

| Methanol | Soluble | Specific quantitative data is not provided, but it is listed as a suitable solvent.[4] |

Note: "≥" indicates that the saturation point was not reached at the specified concentration.[3]

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines a standard shake-flask method for determining the thermodynamic equilibrium solubility of 5,6-Dibromopyrazin-2-amine.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, DMSO, ethanol).

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Centrifuge the samples at high speed to pellet the excess, undissolved solid.

-

Sampling & Dilution: Carefully collect a precise volume of the supernatant. Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

-

Calculation: Determine the concentration of the compound in the original supernatant by applying the dilution factor.

Stability Profile and Degradation Pathways

Stability testing is essential to identify how a substance's quality varies over time under the influence of environmental factors such as temperature, humidity, and light. This data informs storage conditions, re-test periods, and shelf life.[6]

Solid-State Stability

In its solid form, 5,6-Dibromopyrazin-2-amine should be stored under controlled conditions to ensure its integrity.

-

Recommended Storage: Store at 4°C, protected from light.[3] For long-term storage, some suppliers recommend 10°C - 25°C.[7] Given the amine functionality, storage under an inert gas atmosphere is also advisable to prevent oxidative degradation.[4]

Solution Stability

The stability of the compound in solution is highly dependent on the solvent and storage conditions.

-

Stock Solutions: When prepared in DMSO, stock solutions should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is crucial to protect these solutions from light.[3] Repeated freeze-thaw cycles should be avoided to prevent product inactivation.[3]

Forced Degradation (Stress Testing)

Forced degradation studies are a cornerstone of drug development, providing critical insights into the intrinsic stability of a molecule.[8] These studies intentionally expose the compound to harsh conditions to accelerate degradation, helping to identify potential degradation products and develop stability-indicating analytical methods.[8][9]

Workflow for Assessing Physicochemical Properties

Caption: Decision-making process in forced degradation studies.

Regulatory Context: ICH Stability Guidelines

For drug development, stability studies must adhere to guidelines established by the International Council for Harmonisation (ICH). These guidelines define the conditions for long-term and accelerated stability testing required for regulatory submissions.

-

Long-Term Stability: Testing is typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. [6]Studies should extend for a minimum of 12 months at the time of submission and continue for the duration of the proposed re-test period. * Accelerated Stability: Performed at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months. [6]Data from these studies are used to evaluate the impact of short-term excursions outside the labeled storage conditions, such as during shipping. [10]* Testing Frequency: For long-term studies, testing is typically done every 3 months for the first year, every 6 months for the second year, and annually thereafter. [10]For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended. [10]

Conclusion

While specific experimental data for 5,6-Dibromopyrazin-2-amine remains limited in publicly accessible literature, this guide establishes a robust framework for its characterization based on data from a close isomer and universally accepted scientific and regulatory principles. A systematic evaluation of its solubility and stability, following the protocols outlined herein, is an indispensable step for any researcher or drug developer. Such data is foundational for creating reliable analytical methods, stable formulations, and ultimately, for advancing promising new chemical entities through the development pipeline.

References

- Amino-3,5-dibromopyrazine (3,5-Dibromo-2-pyrazinamine) | Biochemical Reagent. MedChemExpress.

- Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA).

- COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. European Medicines Agency (EMA).

- Stability testing of existing active substances and related finished products. European Medicines Agency (EMA).

- An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommend

- Impact of Solvent on the Thermal Stability of Amines. PubMed Central (PMC), NIH.

- Thermal stability and thermal decomposition study of hindered amine light stabilizers.

- ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).

- 3,5-Dibromopyrazin-2-amine | 24241-18-7 | FD74817. Biosynth.

- 1353100-86-3|5,6-Dibromopyrazin-2-amine|BLD Pharm. BLD Pharm.

- Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. PubMed.

- 2-Amino-3,5-dibromopyrazine | 24241-18-7. Tokyo Chemical Industry (India) Pvt. Ltd.

- ANALYTICAL METHODS.

- A Researcher's Guide to Amine Quantification: An Inter-laboratory Comparison of Key Methods. BenchChem.

- 2-Amino-3,5-dibromopyrazine | C4H3Br2N3 | CID 620004.

Sources

- 1. 1353100-86-3|5,6-Dibromopyrazin-2-amine|BLD Pharm [bldpharm.com]

- 2. 2-Amino-3,5-dibromopyrazine | C4H3Br2N3 | CID 620004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2-Amino-3,5-dibromopyrazine | 24241-18-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. 3,5-Dibromopyrazin-2-amine | 24241-18-7 | FD74817 [biosynth.com]

- 8. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations [pubmed.ncbi.nlm.nih.gov]

- 10. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to 5,6-Dibromopyrazin-2-amine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazine Scaffold

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a versatile building block for the design of biologically active molecules. Pyrazine derivatives have demonstrated a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] In particular, the 2-aminopyrazine core is a key feature in numerous kinase inhibitors, where it often serves as a hinge-binding motif, interacting with the backbone of the kinase enzyme.[1][2][3]

This guide provides a comprehensive technical overview of 5,6-Dibromopyrazin-2-amine (CAS No. 1353100-86-3), a key intermediate in the synthesis of a variety of biologically active compounds.[4][5] We will delve into its chemical properties, synthesis, characterization, and its pivotal role in the development of next-generation therapeutics, particularly kinase inhibitors.

I. Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 5,6-Dibromopyrazin-2-amine is fundamental to its application in synthesis and drug design.

Core Chemical Attributes

| Property | Value | Source |

| IUPAC Name | 5,6-Dibromopyrazin-2-amine | N/A |

| CAS Number | 1353100-86-3 | [4][5] |

| Molecular Formula | C₄H₃Br₂N₃ | [4] |

| Molecular Weight | 252.90 g/mol | [4] |

| Appearance | Solid (form may vary) | N/A |

| Storage | 2-8°C, under inert atmosphere, protected from light | [5] |

Spectroscopic Characterization

Precise structural confirmation of 5,6-Dibromopyrazin-2-amine is achieved through a combination of spectroscopic techniques. While a complete set of publicly available spectra for this specific isomer is limited, the expected spectral characteristics can be inferred from related compounds and general principles of spectroscopy.

-

¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show a singlet for the proton on the pyrazine ring, with its chemical shift influenced by the electron-withdrawing bromine atoms and the electron-donating amino group. The protons of the amino group may appear as a broad singlet.[6]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display distinct signals for the four carbon atoms of the pyrazine ring. The chemical shifts of the carbons bonded to bromine will be significantly affected by the halogen's electronegativity.[6]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a compound containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks), confirming the presence of the dibromo substitution. The molecular ion peak [M]⁺ should be observed at m/z corresponding to the molecular weight.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=N stretching vibrations.[7]

II. Synthesis of 5,6-Dibromopyrazin-2-amine: A Step-by-Step Protocol

The synthesis of 5,6-Dibromopyrazin-2-amine is typically achieved through the direct bromination of 2-aminopyrazine. The regioselectivity of this reaction is crucial for obtaining the desired 5,6-dibromo isomer.

Reaction Principle and Mechanism

The bromination of 2-aminopyrazine is an electrophilic aromatic substitution reaction. The amino group is an activating, ortho-, para-director. However, the pyrazine ring itself is electron-deficient. The reaction with bromine (Br₂) in a suitable solvent, such as acetic acid, leads to the substitution of hydrogen atoms on the pyrazine ring with bromine.[8] Controlling the stoichiometry of the brominating agent is key to achieving the desired disubstituted product.

Caption: General reaction scheme for the synthesis of 5,6-Dibromopyrazin-2-amine.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 5,6-Dibromopyrazin-2-amine, adapted from general methods for the halogenation of aminopyrazines.[8][9]

Materials:

-

2-Aminopyrazine

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium thiosulfate solution (for quenching)

-

Sodium bicarbonate solution (for neutralization)

-

Suitable organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

Dissolution: In a well-ventilated fume hood, dissolve 2-aminopyrazine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (2.0 equivalents) in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-4 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing an ice-water mixture and a solution of sodium thiosulfate to quench the excess bromine.

-

Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system to afford pure 5,6-Dibromopyrazin-2-amine.

III. Synthetic Utility in Drug Discovery

The true value of 5,6-Dibromopyrazin-2-amine lies in its utility as a versatile building block for the synthesis of more complex molecules, particularly in the realm of kinase inhibitors. The two bromine atoms provide reactive handles for various cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of extensive compound libraries.

Key Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of carbon-carbon bonds by coupling the dibromopyrazine with a variety of aryl or heteroaryl boronic acids or esters. This is a powerful method for introducing aromatic moieties at the 5- and 6-positions of the pyrazine ring.[10][11][12]

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the bromine-substituted positions.[13][14][15]

Caption: Simplified representation of a kinase signaling pathway targeted by pyrazine-based inhibitors.

IV. Safety and Handling

As with any halogenated organic compound, proper safety precautions must be observed when handling 5,6-Dibromopyrazin-2-amine.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Storage under an inert atmosphere is recommended to prevent degradation.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

V. Conclusion and Future Perspectives

5,6-Dibromopyrazin-2-amine is a strategically important building block in modern medicinal chemistry. Its di-bromo substitution provides a versatile platform for the synthesis of diverse compound libraries through robust and reliable cross-coupling methodologies. The prevalence of the 2-aminopyrazine scaffold in clinically relevant kinase inhibitors underscores the continued importance of intermediates like 5,6-Dibromopyrazin-2-amine in the pursuit of novel therapeutics. As our understanding of kinase biology deepens, the demand for novel and diverse inhibitor scaffolds will continue to grow, ensuring that this and related pyrazine derivatives will remain at the forefront of drug discovery and development.

References

-

Al-Ostoot, F. H., Al-Mulla, A. M., & Al-Sammarraie, A. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(18), 1899-1921. [Link]

-

Al-Ostoot, F. H., Al-Mulla, A. M., & Al-Sammarraie, A. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed, 39189138. [Link]

-

Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Indian Institute of Science Education and Research, Kolkata. [Link]

-

Setyowati, W. A. E., et al. (2025). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A, 8(12), 2098-2112. [Link]

-

Forns, P., et al. (2025). Pyrazine-based Syk kinase inhibitors. ResearchGate. [Link]

-

5, 6-Dibromopyrazin-2-amine, min 98%, 250 mg. Ala.com. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

den Hertog, H. J., & Jouwersma, C. (2025). The bromination of 2-aminopyridine in the gas phase at 500°. ResearchGate. [Link]

-

Hall, S. A., & Spoerri, P. E. (1948). Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine. Journal of the American Chemical Society, 70(4), 1257-1259. [Link]

-

2-Amino-3,5-dibromopyrazine. PubChem. [Link]

-

den Hertog, H. J., et al. (2025). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. ResearchGate. [Link]

-

Mono- and Dihalogenation of 2-Aminopyrazine. Thieme Chemistry. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

- Preparation method of 2-aminopyrazine derivatives.

-

Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024. [Link]

-

Sonavane, S., et al. (2021). A convenient and scalable method for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]

-

Bromination via a Free Radical Mechanism. BYJU'S. [Link]

- Heterocyclic kinase inhibitors: methods of use and synthesis.

-

5, 6-Dibromopyrazin-2-amine, min 98%, 250 mg. Aladdin. [Link]

- Aminopyrimidines useful as kinase inhibitors.

-

Niknam, E., Panahi, F., & Khazaei, A. (2020). Immobilized Pd on a NHC functionalized metal–organic framework MIL‐101(Cr): an efficient heterogeneous catalyst in Suzuki−Miyaura coupling reaction in water. Applied Organometallic Chemistry, 34(3), e5423. [Link]

-

Timári, I., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 2696-2703. [Link]

- Mk2 inhibitors and uses thereof.

-

Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. PubMed, 38422125. [Link]

-

Spectroscopy of Amines. OpenStax. [Link]

-

Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(19), 4500. [Link]

- Process for the synthesis of 2-aminothiazole compounds as kinase inhibitors.

-

A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Figshare. [Link]

-

Sharma, U. K., et al. (2021). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science, 12(13), 4847-4854. [Link]

-

Spectroscopy of Amines. NC State University Libraries. [Link]

-

Zhang, T., et al. (2013). Direct detection of aromatic amines and observation of intermediates of Schiff-base reactions by reactive desorption electrospray ionization mass spectrometry. Microchemical Journal, 108, 18-23. [Link]

-

Imai, K., & Ueji, S. (2015). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 20(7), 12696-12708. [Link]

Sources

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajchem-a.com [ajchem-a.com]

- 4. tandfonline.com [tandfonline.com]

- 5. 1353100-86-3|5,6-Dibromopyrazin-2-amine|BLD Pharm [bldpharm.com]

- 6. rsc.org [rsc.org]

- 7. 2-Amino-3,5-dibromopyrazine | C4H3Br2N3 | CID 620004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5,6-Dibromo-3-iodopyrazin-2-amine () for sale [vulcanchem.com]

- 9. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. research.rug.nl [research.rug.nl]

Synthesis of 5,6-Dibromopyrazin-2-amine from 2-aminopyrazine

An In-depth Technical Guide to the Synthesis of 5,6-Dibromopyrazin-2-amine from 2-Aminopyrazine

Authored by: Gemini, Senior Application Scientist

Abstract

Halogenated 2-aminopyrazines serve as pivotal building blocks in the synthesis of complex nitrogen heterocycles, which are prevalent in medicinal chemistry and materials science.[1] This guide provides a comprehensive, in-depth technical overview of the synthesis of 5,6-Dibromopyrazin-2-amine, a highly functionalized intermediate, starting from the commercially available 2-aminopyrazine. We will explore the underlying reaction mechanism, provide a detailed and validated experimental protocol, discuss critical safety considerations for handling hazardous reagents, and outline methods for purification and characterization. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to this synthesis.

Introduction: The Significance of Halogenated Pyrazines

Pyrazine derivatives are a class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials. The introduction of halogen atoms onto the pyrazine ring dramatically enhances their synthetic utility. These halogenated positions act as versatile chemical "handles," enabling a wide array of cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to build molecular complexity.[2]

Specifically, 5,6-Dibromopyrazin-2-amine is a valuable intermediate. The two bromine atoms provide distinct opportunities for sequential and site-selective functionalization, while the amine group at the C2 position can be used for further derivatization, such as acylation or alkylation.[2] This trifunctional scaffold allows for the rapid generation of diverse compound libraries, a critical process in modern drug discovery.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of 5,6-Dibromopyrazin-2-amine from 2-aminopyrazine is achieved through an electrophilic aromatic substitution (SEAr) reaction.

-

Activation of the Pyrazine Ring: The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This generally makes it resistant to electrophilic attack. However, the amino (-NH₂) group at the C2 position is a powerful activating group. Through resonance, it donates electron density into the ring, making the carbon atoms more susceptible to electrophilic substitution.

-

The Electrophile: In this reaction, molecular bromine (Br₂) is the source of the electrophile. In a polar protic solvent like acetic acid, the Br-Br bond becomes polarized, allowing one bromine atom to act as an electrophile (Br⁺).

-

Regioselectivity: The amino group is an ortho, para-director. However, the positions ortho to the amine group (C3) and para (C5) are influenced differently by the ring nitrogens. The reaction proceeds to substitute the hydrogen atoms at the C5 and C6 positions. The treatment of pyrazin-2-amine with bromine in acetic acid specifically yields the 5,6-dibromo isomer as the major product.[2] The sequential bromination first occurs at the C5 position, followed by a second bromination at the C6 position.

Reaction Pathway Diagram

Caption: Overall reaction scheme for the dibromination of 2-aminopyrazine.

Experimental Protocol

This protocol is designed to be self-validating by providing clear steps and control parameters. Successful synthesis relies on precise control of stoichiometry and temperature.

Reagent and Condition Summary

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents | Role |

| 2-Aminopyrazine | 95.10 | 1.0 g | 1.0 | Starting Material |

| Bromine (Br₂) | 159.81 | 1.1 mL | 2.1 | Brominating Agent |

| Glacial Acetic Acid | 60.05 | 20 mL | - | Solvent |

| Saturated Na₂S₂O₃ (aq) | - | ~30 mL | - | Quenching Agent |

| Saturated NaHCO₃ (aq) | - | ~30 mL | - | Neutralizing Agent |

| Ethyl Acetate | - | ~100 mL | - | Extraction Solvent |

| Anhydrous MgSO₄ | - | ~5 g | - | Drying Agent |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-aminopyrazine (1.0 g, 10.5 mmol) in glacial acetic acid (20 mL). Cool the flask in an ice-water bath to 0-5 °C. This step must be performed in a certified chemical fume hood.

-

Addition of Bromine: Slowly add bromine (1.1 mL, 22.1 mmol, 2.1 eq.) dropwise to the stirred solution over 20-30 minutes via the dropping funnel. Causality: A slow, dropwise addition is critical to control the exothermic reaction and prevent over-bromination or the formation of side products.[2] Maintaining a low temperature is essential for selectivity.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice (~50 g). A precipitate may form. Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) with stirring until the red-orange color of excess bromine dissipates. Trustworthiness: This step is crucial for safety as it neutralizes the highly reactive and toxic excess bromine.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5,6-Dibromopyrazin-2-amine.

Experimental Workflow Diagram

Caption: A step-by-step workflow for the synthesis and purification process.

Safety and Hazard Management

Authoritative Grounding: The handling of the reagents involved in this synthesis requires strict adherence to safety protocols. Bromine, in particular, is a highly hazardous substance.

-

Bromine (Br₂):

-

Hazards: VERY TOXIC, CORROSIVE, and DANGEROUS FOR THE ENVIRONMENT.[3] It is fatal if inhaled, causes severe skin burns and eye damage, and is very toxic to aquatic life.[4]

-

Handling: All manipulations involving liquid bromine must be conducted in a well-ventilated chemical fume hood.[5] Personal Protective Equipment (PPE) is mandatory and includes heavy-duty, chemically resistant nitrile gloves, a lab coat, and chemical splash goggles with a face shield.[3][5][6]

-

Spill Management: In case of a spill, have a solution of sodium thiosulfate (at least 1 M) readily available to neutralize the bromine.[3]

-

-

Acetic Acid: Corrosive and causes skin and eye burns. Handle with appropriate gloves and eye protection in a fume hood.

-

General Precautions: Ensure all glassware is properly secured. Avoid inhalation of vapors and direct contact with skin and eyes.[6] Contaminated clothing should be removed and washed before reuse.[5]

Product Characterization

To confirm the identity and purity of the synthesized 5,6-Dibromopyrazin-2-amine, the following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure. The ¹H NMR spectrum should show a characteristic singlet for the proton at the C3 position.

-

Mass Spectrometry (MS): Will confirm the molecular weight (252.89 g/mol ) and show the characteristic isotopic pattern for a molecule containing two bromine atoms.[7]

-

Melting Point (MP): A sharp melting point range indicates high purity. This can be compared to literature values if available.

References

-

Thieme Chemistry. (2019). Mono- and Dihalogenation of 2-Aminopyrazine. Georg Thieme Verlag KG. Retrieved from [Link]

- den Hertog, H. J., & Jouwersma, C. (1953). The bromination of 2-aminopyridine in the gas phase at 500°. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-134.

-

Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved from [Link]

-

University of Washington. (n.d.). Standard Operating Procedure: Bromine. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

- Vyas, P. V., et al. (2003). Experimental Methods 1. Bromination Methods. Tetrahedron Letters, 44, 4085-4088.

-

Försterling, H. D., & Votavova, Z. (1998). Bromination Reactions Important in the Mechanism of the Belousov-Zhabotinsky System. The Journal of Physical Chemistry A, 102(44), 8673-8680. Retrieved from [Link]

- Google Patents. (2016). CN105622526A - Preparation method of 2-aminopyrazine derivatives.

- Google Patents. (1981). US4291165A - Process for making 2-bromopyridine.

-

Ellingson, R. C., & Henry, R. L. (1949). Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine. Journal of the American Chemical Society, 71(8), 2798–2800. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3,5-dibromopyrazine. Retrieved from [Link]

-

ChemBK. (n.d.). 5,6-dibroMopyrazin-2-aMine. Retrieved from [Link]

Sources

- 1. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 2. 5,6-Dibromo-3-iodopyrazin-2-amine () for sale [vulcanchem.com]

- 3. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 4. carlroth.com [carlroth.com]

- 5. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 6. aksci.com [aksci.com]

- 7. chembk.com [chembk.com]

An In-Depth Technical Guide to 5,6-Dibromopyrazin-2-amine: Properties, Reactivity, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the physical and chemical properties of 5,6-Dibromopyrazin-2-amine. This versatile heterocyclic compound is a valuable building block in modern medicinal chemistry, offering a unique scaffold for the synthesis of complex molecular architectures.

Molecular Identity and Physicochemical Properties

5,6-Dibromopyrazin-2-amine is a halogenated aromatic amine built upon a pyrazine core. The pyrazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This arrangement makes the ring electron-deficient, a key feature influencing its chemical reactivity. The amine group at the 2-position and the two bromine atoms at the 5- and 6-positions provide distinct reactive sites, making it a trifunctional building block for synthetic diversification.

The core physicochemical properties of 5,6-Dibromopyrazin-2-amine are summarized below. These characteristics are fundamental for its handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 1353100-86-3 | [1][2][3][4] |

| Molecular Formula | C₄H₃Br₂N₃ | [1][2][5] |

| Molecular Weight | 252.90 g/mol | [2][5] |

| Boiling Point | 321.9 ± 37.0 °C (Predicted) | [1][5] |

| Density | 2.287 ± 0.06 g/cm³ (Predicted) | [1] |

| Purity | ≥ 98% | [2] |

| Storage | Keep in a dark place, inert atmosphere, 2-8°C |

Note: Specific experimental data for melting point and solubility are not widely published. However, based on its structure and the properties of the isomeric 2-amino-3,5-dibromopyrazine (m.p. 114-117 °C), it is expected to be a solid at room temperature with good solubility in polar organic solvents like DMSO, DMF, and moderate solubility in ethers and chlorinated solvents.[6][7]

Structural Analysis and Spectroscopic Signature

Understanding the spectroscopic profile of 5,6-Dibromopyrazin-2-amine is crucial for reaction monitoring and quality control. While a specific experimental spectrum is not publicly available, its features can be reliably predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple. The single proton on the pyrazine ring at the 3-position should appear as a singlet, typically in the aromatic region (δ 7.5-8.5 ppm). The two protons of the primary amine group (-NH₂) would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy: The IR spectrum provides a clear signature for the key functional groups.

-

N-H Stretching: As a primary aromatic amine, two distinct N-H stretching bands are expected in the 3300-3500 cm⁻¹ region.

-

N-H Bending: An N-H scissoring (bending) vibration should be observable around 1580-1650 cm⁻¹.

-

C-N Stretching: A strong band for the aromatic C-N stretch is anticipated in the 1250-1335 cm⁻¹ range.

-

C-Br Stretching: C-Br stretching vibrations typically appear in the fingerprint region, below 700 cm⁻¹.

Mass Spectrometry: The mass spectrum will be characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, the molecular ion will appear as a cluster of three peaks:

-

[M]⁺: Containing two ⁷⁹Br atoms.

-

[M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br atom (most abundant).

-

[M+4]⁺: Containing two ⁸¹Br atoms. This isotopic signature, with an approximate intensity ratio of 1:2:1, is a definitive confirmation of a dibrominated compound.

Synthesis and Chemical Reactivity

Synthesis: A common route to substituted aminopyrazines involves the direct halogenation of a pyrazin-2-amine precursor. For 5,6-Dibromopyrazin-2-amine, a plausible synthesis starts with 2-aminopyrazine, which is treated with a brominating agent like bromine (Br₂) or N-Bromosuccinimide (NBS) in a suitable solvent.

Reactivity: The chemical behavior of 5,6-Dibromopyrazin-2-amine is governed by its three functional groups and the electron-deficient pyrazine core. This dual nature allows it to act as both a nucleophile and an electrophile under different conditions.

-

Amine Group Reactivity: The primary amine at the C2 position is nucleophilic and can readily undergo standard amine reactions such as acylation, alkylation, and sulfonylation. This site provides a handle for extending the molecular structure.

-

Carbon-Bromine Bond Reactivity: The bromine atoms at the C5 and C6 positions are excellent leaving groups, making these sites highly susceptible to palladium-catalyzed cross-coupling reactions. This is the most significant aspect of its utility in drug discovery. Reactions such as Suzuki-Miyaura (coupling with boronic acids), Buchwald-Hartwig (coupling with amines), and Sonogashira (coupling with alkynes) can be performed at these positions to introduce a wide variety of substituents. The electron-deficient nature of the pyrazine ring facilitates the initial oxidative addition step in these catalytic cycles.[8]

The key reactive sites of the molecule are illustrated in the diagram below.

Caption: Key reactive sites on 5,6-Dibromopyrazin-2-amine.

Application in Drug Discovery and Medicinal Chemistry

Heterocyclic scaffolds, particularly those containing nitrogen, are privileged structures in medicinal chemistry. 2-Aminopyrazine and its derivatives are known to be key components in a wide array of biologically active compounds.[9][10][11] The title compound, 5,6-Dibromopyrazin-2-amine, serves as a powerful intermediate for several reasons:

-

Scaffold Hopping and Library Synthesis: The pyrazine core can mimic other heterocycles in drug candidates, while the two bromine atoms provide vectors for creating large, diverse libraries of compounds for high-throughput screening.

-

Kinase Inhibitors: The aminopyrazine motif is a well-established "hinge-binding" element in many kinase inhibitors. By functionalizing the C5 and C6 positions, chemists can explore the solvent-exposed regions of the ATP-binding pocket to enhance potency and selectivity.

-

Protein Degraders: This molecule is listed as a building block for protein degraders, suggesting its use in the synthesis of PROTACs (Proteolysis Targeting Chimeras) or molecular glues, which are at the forefront of modern therapeutic strategies.[2]

The strategic installation of different groups at the two bromine positions can fine-tune the pharmacological properties of the final molecule, including its potency, selectivity, and pharmacokinetic profile (ADME).

Standard Laboratory Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative method for the functionalization of 5,6-Dibromopyrazin-2-amine via a Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern synthetic chemistry for C-C bond formation.[8][12][13]

Objective: To synthesize 5-bromo-6-(4-methoxyphenyl)pyrazin-2-amine.

Materials:

-

5,6-Dibromopyrazin-2-amine (1.0 eq)

-

4-Methoxyphenylboronic acid (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath

Step-by-Step Methodology:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 5,6-Dibromopyrazin-2-amine (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Solvent Addition: Add the degassed solvent mixture (1,4-Dioxane/Water) via syringe. The reaction should be set up at a concentration of approximately 0.1 M with respect to the starting amine.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel to yield the desired product.

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety and Handling

-

Hazards: The compound is expected to be toxic if swallowed, cause skin irritation, and potentially cause serious eye damage and respiratory irritation.[14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Use a certified respirator or conduct work in a fume hood to avoid inhaling dust.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Recommended storage is under an inert atmosphere at 2-8°C.

References

-

5,6-dibroMopyrazin-2-aMine. ChemBK. [Link]

-

5,6-Dibromopyrazin-2-amine. MySkinRecipes. [Link]

-

A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. ScienceDirect. [Link]

-

2-Aminopyridine – an unsung hero in drug discovery. Royal Society of Chemistry. [Link]

-

Discovery and Validation of a New Family of Antioxidants: The Aminopyrazine Derivatives. ResearchGate. [Link]

-